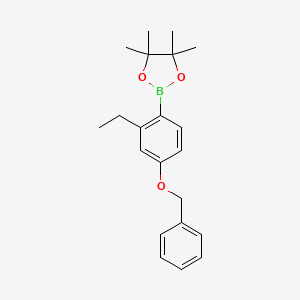

2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BEDT-TTF, is a molecule of interest in the field of organic chemistry due to its unique structure and properties. BEDT-TTF is a conjugated organic molecule comprised of a central core of two benzene rings connected by a single oxygen atom, with two ethyl groups and a benzyloxy group attached to the central core. This molecule exhibits a wide range of properties, including high electrical conductivity, optical transparency, and thermal stability, making it a promising material for use in a variety of scientific applications.

科学的研究の応用

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Benzylic Substitution

The compound can undergo reactions at the benzylic position . These reactions can include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the stability of the resulting benzyl radical or cation .

Synthesis of Benzimidazole Derivatives

The compound can potentially be used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives . Benzimidazole derivatives have a wide range of applications in medicinal chemistry .

p-Methoxybenzylation of Hydroxy Group

This compound can be used for p-methoxybenzylation of the hydroxy group under acidic conditions . This reaction is useful in the synthesis of various organic compounds .

Preparation of Benzyl Ethers and Esters

The compound can be used in the preparation of benzyl ethers and esters . These reactions are important in the field of synthetic organic chemistry .

Free Radical Substitution

The compound can undergo free radical substitution reactions . These reactions are useful in the synthesis of various organic compounds .

作用機序

Target of Action

Similar compounds such as boron reagents are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the boron compound acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is facilitated by the presence of a base and a suitable solvent .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

The properties of similar compounds can be tailored for application under specific conditions in suzuki–miyaura cross-coupling reactions , which suggests that the pharmacokinetic properties of this compound might also be adjustable.

Result of Action

The products of suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, can have a wide range of effects, depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires the presence of a base and a suitable solvent . The reaction is also influenced by temperature and the nature of the palladium catalyst .

特性

IUPAC Name |

2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPDDTOIPKRVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。